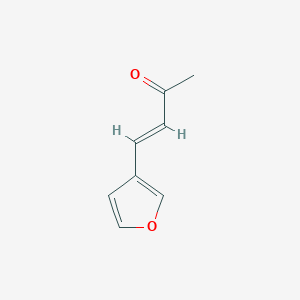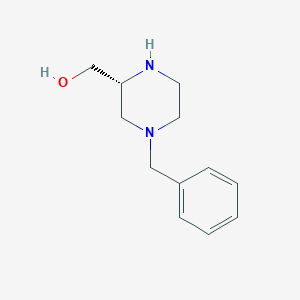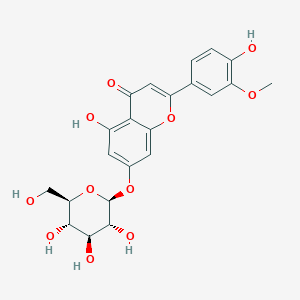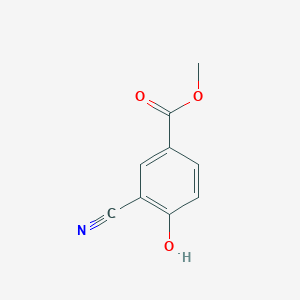
2-Bromo-5-(methylthio)pyridine
概要
説明
“2-Bromo-5-(methylthio)pyridine” is a chemical compound with the molecular formula C6H6BrNS . It is an important intermediate in organic synthesis, with applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Synthesis Analysis
The synthesis of “2-Bromo-5-(methylthio)pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This method has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(methylthio)pyridine” can be represented by the SMILES string BrC1=CC=C(SC)C=N1 . The molecular weight of the compound is 204.09 g/mol .
Physical And Chemical Properties Analysis
“2-Bromo-5-(methylthio)pyridine” is a solid compound . It has a molecular weight of 204.09 g/mol . The compound has a melting point of 36-41 °C .
科学的研究の応用
Synthesis of Novel Pyridine Derivatives : A study by Ahmad et al. (2017) described the use of a palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These derivatives showed potential as chiral dopants for liquid crystals and exhibited significant biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Spectroscopic and Optical Studies : Vural and Kara (2017) performed spectroscopic characterization of similar pyridine derivatives and studied their non-linear optical properties. Their research included DFT studies and antimicrobial activity testing, which are important for understanding the material's potential applications in various fields (Vural & Kara, 2017).
Synthesis and Molecular Structures : Riedmiller et al. (1999) investigated the synthesis and molecular structures of pyridine derivatives, including 5-Methyl-2-trimethylsilyl-pyridine, demonstrating the versatility of pyridine-based compounds in chemical synthesis (Riedmiller et al., 1999).
Bromination Reactions : Zav’yalova et al. (2009) explored bromination reactions of pyridine derivatives, highlighting the chemical reactivity and potential for synthesizing various heterocyclic compounds (Zav’yalova et al., 2009).
Photoinduced Tautomerization : Vetokhina et al. (2012) studied photoinduced tautomerization in pyridine derivatives, providing insights into the excited-state behaviors of these compounds, which could have implications in photochemistry and materials science (Vetokhina et al., 2012).
Antitumor Activity : Zhou et al. (2015) synthesized and studied the antitumor activity of pyridinesulfonamide derivatives, indicating the potential of pyridine compounds in medicinal chemistry (Zhou et al., 2015).
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used by researchers in the field of organic chemistry for various synthetic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(methylthio)pyridine . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with its targets.
特性
IUPAC Name |
2-bromo-5-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMCOWPTUPYFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470151 | |
| Record name | 2-Bromo-5-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methylthio)pyridine | |
CAS RN |
134872-23-4 | |
| Record name | 2-Bromo-5-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)





![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)




![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)